molecular formula C23H17NO3S B245944 N-(4-benzoylphenyl)naphthalene-2-sulfonamide

N-(4-benzoylphenyl)naphthalene-2-sulfonamide

Cat. No. B245944
M. Wt: 387.5 g/mol
InChI Key: XQADBYSJAYOQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-benzoylphenyl)naphthalene-2-sulfonamide, also known as BNS, is a chemical compound that has been extensively studied for its potential applications in scientific research. BNS is a sulfonamide derivative that is commonly used as a fluorescent probe to study the binding and transport of proteins and lipids in biological membranes.

Mechanism of Action

N-(4-benzoylphenyl)naphthalene-2-sulfonamide binds to the hydrophobic regions of biological membranes, such as the lipid bilayer, through its benzoylphenyl and naphthalene moieties. This binding causes a change in the fluorescence properties of N-(4-benzoylphenyl)naphthalene-2-sulfonamide, which can be used to monitor changes in membrane structure and function. N-(4-benzoylphenyl)naphthalene-2-sulfonamide has been shown to selectively bind to phospholipids and cholesterol in membranes, which suggests that it may be useful for targeting specific membrane components.
Biochemical and Physiological Effects
N-(4-benzoylphenyl)naphthalene-2-sulfonamide has been shown to have minimal toxicity and does not interfere with cell viability or function. It has been used to study a wide range of biological processes, including lipid-protein interactions, drug-membrane interactions, and membrane fusion. N-(4-benzoylphenyl)naphthalene-2-sulfonamide has also been used to study the effects of environmental factors on membrane structure and function, such as temperature and pH.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-benzoylphenyl)naphthalene-2-sulfonamide is its high selectivity for phospholipids and cholesterol in membranes. This makes it a valuable tool for studying lipid-protein interactions and membrane structure. N-(4-benzoylphenyl)naphthalene-2-sulfonamide is also non-toxic and can be used in live-cell imaging experiments. However, N-(4-benzoylphenyl)naphthalene-2-sulfonamide has some limitations for lab experiments. It has a relatively low quantum yield, which can make it difficult to detect in some experimental settings. In addition, N-(4-benzoylphenyl)naphthalene-2-sulfonamide can be sensitive to environmental factors such as temperature and pH, which can affect its fluorescence properties.

Future Directions

There are several future directions for research on N-(4-benzoylphenyl)naphthalene-2-sulfonamide. One area of interest is the development of new fluorescent probes based on N-(4-benzoylphenyl)naphthalene-2-sulfonamide that have improved fluorescence properties. Another area of research is the use of N-(4-benzoylphenyl)naphthalene-2-sulfonamide to study the effects of drugs and other compounds on membrane structure and function. Finally, N-(4-benzoylphenyl)naphthalene-2-sulfonamide could be used to study the effects of environmental factors on membrane structure and function in more detail, which could have important implications for understanding the impact of environmental pollutants on human health.

Synthesis Methods

N-(4-benzoylphenyl)naphthalene-2-sulfonamide can be synthesized by the reaction of 4-benzoylbenzenesulfonyl chloride with 2-naphthylamine in the presence of a base such as triethylamine. The reaction yields N-(4-benzoylphenyl)naphthalene-2-sulfonamide as a white crystalline solid with a high purity.

Scientific Research Applications

N-(4-benzoylphenyl)naphthalene-2-sulfonamide is widely used as a fluorescent probe to study the binding and transport of proteins and lipids in biological membranes. It has been shown to selectively bind to phospholipids and cholesterol in membranes, which makes it a valuable tool for studying lipid-protein interactions. N-(4-benzoylphenyl)naphthalene-2-sulfonamide has also been used to study the effects of drugs and other compounds on membrane structure and function.

properties

Molecular Formula

C23H17NO3S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(4-benzoylphenyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C23H17NO3S/c25-23(18-7-2-1-3-8-18)19-10-13-21(14-11-19)24-28(26,27)22-15-12-17-6-4-5-9-20(17)16-22/h1-16,24H

InChI Key

XQADBYSJAYOQTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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